molecular formula C8H4BrF3O B14293885 2-(Trifluoromethyl)benzoyl bromide CAS No. 112812-09-6

2-(Trifluoromethyl)benzoyl bromide

Cat. No.: B14293885
CAS No.: 112812-09-6
M. Wt: 253.02 g/mol
InChI Key: MEJLFUYLVKQZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)benzoyl bromide is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a bromine atom, and a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzoyl bromide can be synthesized through several methods. One common method involves the bromination of 2-(trifluoromethyl)benzoic acid using phosphorus tribromide in the presence of a solvent like toluene. The reaction is typically carried out at a temperature range of 20-30°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzoyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized to form 2-(trifluoromethyl)benzoic acid or reduced to form 2-(trifluoromethyl)benzyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: 2-(Trifluoromethyl)benzyl derivatives.

    Electrophilic Aromatic Substitution: Various substituted benzene derivatives.

    Oxidation: 2-(Trifluoromethyl)benzoic acid.

    Reduction: 2-(Trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2-(Trifluoromethyl)benzoyl bromide is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of various drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzoyl bromide involves its reactivity as an electrophile. The bromine atom can be easily displaced by nucleophiles, making it a valuable reagent in substitution reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)benzoyl bromide is unique due to its combination of a trifluoromethyl group and a bromine atom on the benzene ring, which imparts distinct reactivity and stability. This makes it a valuable reagent in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries.

Properties

CAS No.

112812-09-6

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

IUPAC Name

2-(trifluoromethyl)benzoyl bromide

InChI

InChI=1S/C8H4BrF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H

InChI Key

MEJLFUYLVKQZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.